6-(3-Methoxyphenoxy)pyridin-3-OL

Lipophilicity Drug Design Physicochemical Profiling

6-(3-Methoxyphenoxy)pyridin-3-OL (CAS 1394954-82-5) is a disubstituted pyridine derivative bearing a 3-methoxyphenoxy group at the 6-position and a hydroxyl group at the 3-position. The compound has a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g·mol⁻¹.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B8033462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methoxyphenoxy)pyridin-3-OL
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=NC=C(C=C2)O
InChIInChI=1S/C12H11NO3/c1-15-10-3-2-4-11(7-10)16-12-6-5-9(14)8-13-12/h2-8,14H,1H3
InChIKeySCBXEBNOKLSKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Methoxyphenoxy)pyridin-3-OL: Procurement-Relevant Physicochemical and Structural Baseline


6-(3-Methoxyphenoxy)pyridin-3-OL (CAS 1394954-82-5) is a disubstituted pyridine derivative bearing a 3-methoxyphenoxy group at the 6-position and a hydroxyl group at the 3-position. The compound has a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g·mol⁻¹ [1]. Its computed XLogP3 is 2.3, topological polar surface area (TPSA) is 51.6 Ų, and it possesses 3 rotatable bonds [1]. The predicted pKa of the 3‑OH group is 9.39 ± 0.10, with a predicted boiling point of 443.5 ± 35.0 °C and density of 1.236 ± 0.06 g·cm⁻³ . These properties define the baseline for evaluating differentiation against closest structural analogs.

Why In-Class 6‑Substituted Pyridin-3-ols Are Not Interchangeable with 6-(3-Methoxyphenoxy)pyridin-3-OL


Even minor structural variations within the 6-substituted pyridin-3-ol family produce measurable differences in lipophilicity, hydrogen-bonding capacity, and ionization behavior that directly impact pharmacokinetic suitability and synthetic elaboration strategies. For instance, simply replacing the 3‑methoxyphenoxy ether with an unsubstituted phenoxy group lowers the computed XLogP3 from 2.3 to 2.0 and reduces the TPSA from 51.6 Ų to 42.4 Ų [1][2]. Conversely, relocating the methoxy substituent from the meta to the para position leaves logP unchanged but alters the electron distribution on the distal ring, as reflected in the shift of the 3‑OH pKa from 9.39 to 9.31 . Such property differences mean that a generic “6‑aryloxy‑pyridin‑3‑ol” scaffold cannot serve as a drop-in replacement in structure‑based design, SAR campaigns, or physicochemical optimization.

Quantified Differentiation of 6-(3-Methoxyphenoxy)pyridin-3-OL Against Key Analogs


Higher Computed Lipophilicity (XLogP3) Relative to 6‑Phenoxypyridin-3‑ol Influences Predicted Membrane Permeation

6-(3-Methoxyphenoxy)pyridin-3-OL exhibits an XLogP3 of 2.3, compared with 2.0 for the des‑methoxy analog 6‑phenoxypyridin‑3‑ol [1][2]. The difference of +0.3 logP units indicates moderately higher lipophilicity, a parameter that often correlates with improved passive membrane permeability and oral absorption potential, provided solubility limits are not exceeded.

Lipophilicity Drug Design Physicochemical Profiling

Larger Topological Polar Surface Area (TPSA) Versus 6‑Phenoxypyridin-3‑ol Modulates Hydrogen‑Bonding Interactions

The TPSA of 6-(3-methoxyphenoxy)pyridin-3-OL is 51.6 Ų, whereas the simpler 6‑phenoxypyridin‑3‑ol has a TPSA of 42.4 Ų [1][2]. The 9.2 Ų increase arises from the additional ether oxygen of the meta‑methoxy group, which alters the compound's capacity to act as a hydrogen‑bond acceptor.

Polar Surface Area Medicinal Chemistry Molecular Recognition

Meta‑Methoxy Substitution Slightly Elevates Phenolic pKa Compared to the Para‑Methoxy Isomer

The predicted pKa of the 3‑OH group in 6-(3-methoxyphenoxy)pyridin-3-OL is 9.39 ± 0.10, while the corresponding value for the para‑methoxy isomer 6-(4-methoxyphenoxy)pyridin‑3‑ol is 9.31 ± 0.10 . This +0.08 unit shift reflects subtle electronic differences between meta and para substitution that can affect deprotonation equilibria in aqueous media.

Ionization Constant pKa Prediction Chemical Stability

Application Scenarios Where 6-(3-Methoxyphenoxy)pyridin-3-OL Provides Measurable Advantages


Lead‑Like Fragment Elaboration Requiring Balanced Lipophilicity

Medicinal chemistry programs that aim to maintain lead‑like lipophilicity (XLogP 2–3) while decorating a pyridin‑3‑ol scaffold will benefit from the meta‑methoxy substituent, which raises XLogP3 from 2.0 (6‑phenoxypyridin‑3‑ol) to 2.3 [1]. This fine control over logP supports multiparameter optimization without resorting to additional hydrophobic bulk.

CNS‑Sparing Drug Design Where TPSA Thresholds Are Critical

For programs targeting peripheral tissues, the higher TPSA of 51.6 Ų versus 42.4 Ų for 6‑phenoxypyridin‑3‑ol [1] may reduce passive CNS penetration, an advantage when minimizing central side effects is a design goal.

pH‑Dependent Formulation Development for Poorly Soluble Bases

The marginally higher pKa (9.39) of the 3‑OH group relative to the para‑methoxy isomer (9.31) results in a slightly greater fraction of neutral species at pH 7.4, which can be exploited to fine‑tune dissolution rate and solid‑state stability in early formulation screening.

Synthetic Intermediate for Poly‑Functional Pyridine Libraries

The unique combination of a free 3‑OH handle and a meta‑methoxy‑activated phenoxy leaving group makes 6-(3-methoxyphenoxy)pyridin-3-OL a versatile intermediate for divergent parallel synthesis, where the ether linkage can be cleaved or modified under distinct conditions relative to C‑C linked analogs .

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